1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine
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Overview
Description
1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the phenylethyl group through a nucleophilic substitution reaction. The thiadiazole ring can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenylethyl)-4-[3-(methyl)-1,2,4-thiadiazol-5-yl]piperazine
- 1-(2-Phenylethyl)-4-[3-(ethyl)-1,2,4-thiadiazol-5-yl]piperazine
Uniqueness
1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the specific substitution pattern on the piperazine and thiadiazole rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H24N4S |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
5-[4-(2-phenylethyl)piperazin-1-yl]-3-propan-2-yl-1,2,4-thiadiazole |
InChI |
InChI=1S/C17H24N4S/c1-14(2)16-18-17(22-19-16)21-12-10-20(11-13-21)9-8-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
InChI Key |
XHBVSCXOSHJASV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NSC(=N1)N2CCN(CC2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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